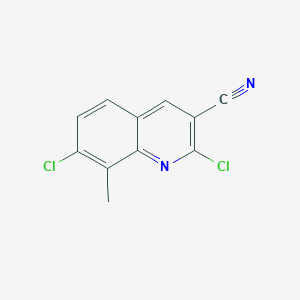

2,7-Dichloro-8-methylquinoline-3-carbonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,7-dichloro-8-methylquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6Cl2N2/c1-6-9(12)3-2-7-4-8(5-14)11(13)15-10(6)7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTQXUNOKCQNFDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=CC(=C(N=C12)Cl)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70588941 | |

| Record name | 2,7-Dichloro-8-methylquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948291-65-4 | |

| Record name | 2,7-Dichloro-8-methylquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 948291-65-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,7-Dichloro-8-methylquinoline-3-carbonitrile (CAS 948291-65-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,7-dichloro-8-methylquinoline-3-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and materials science. While specific experimental data for this exact molecule is not extensively published, this document, grounded in established chemical principles and data from analogous structures, offers a robust framework for its synthesis, characterization, and potential applications. We will explore a proposed synthetic pathway, predict its physicochemical and spectroscopic properties, and discuss its reactivity and potential as a scaffold in drug discovery. This guide is intended to serve as a valuable resource for researchers navigating the synthesis and application of novel quinoline derivatives.

Introduction: The Quinoline Scaffold - A Privileged Structure in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in the field of medicinal chemistry.[1][2] Its rigid, planar structure and the presence of a nitrogen heteroatom provide a unique three-dimensional arrangement for interaction with biological targets. This has led to the development of a wide array of drugs with a broad spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] The functionalization of the quinoline core allows for the fine-tuning of its biological activity and physicochemical properties, making it a versatile scaffold for the design of new therapeutic agents.[3]

The subject of this guide, this compound, incorporates several key functional groups that are expected to modulate its chemical and biological properties. The chlorine atoms at the 2 and 7 positions can influence the molecule's electronic distribution and provide sites for further chemical modification. The methyl group at the 8-position can impact its lipophilicity and steric profile.[4] The carbonitrile group at the 3-position is a versatile functional group that can participate in various chemical transformations and is known to be present in a number of biologically active compounds.[5]

Proposed Synthesis of this compound

A plausible and efficient synthetic route to this compound can be envisioned starting from a substituted acetanilide and employing the Vilsmeier-Haack reaction, a powerful method for the synthesis of 2-chloro-3-formylquinolines.[6][7]

Synthetic Workflow

The proposed synthesis involves a two-step process:

-

Vilsmeier-Haack Cyclization: The reaction of a suitably substituted N-arylacetamide with the Vilsmeier reagent (formed from phosphorus oxychloride and dimethylformamide) to yield the corresponding 2-chloro-3-formylquinoline.[8]

-

Conversion of the Formyl Group to a Carbonitrile: The transformation of the 3-formyl group into a 3-carbonitrile functionality.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 2,7-Dichloro-8-methylquinoline-3-carbaldehyde

-

Rationale: The Vilsmeier-Haack reaction is a well-established and regioselective method for the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides. The reaction proceeds through the formation of an electrophilic chloroiminium salt (the Vilsmeier reagent) which then effects a double formylation and subsequent intramolecular cyclization.[7]

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool N,N-dimethylformamide (DMF) to 0 °C.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

-

Add 3-chloro-2-methylacetanilide to the reaction mixture portion-wise, ensuring the temperature does not exceed 40 °C.

-

Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[8]

-

After completion, cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring.

-

Basify the mixture with a sodium hydroxide solution to pH 8-9.

-

The precipitated solid, 2,7-dichloro-8-methylquinoline-3-carbaldehyde, is collected by filtration, washed with water, and dried.[9]

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetone).[9]

-

Step 2: Synthesis of this compound

-

Rationale: The conversion of an aldehyde to a nitrile can be achieved through a two-step sequence involving the formation of an oxime followed by dehydration. This is a common and reliable method for this functional group transformation.[10]

-

Procedure:

-

Dissolve 2,7-dichloro-8-methylquinoline-3-carbaldehyde in ethanol in a round-bottom flask.

-

Add an aqueous solution of hydroxylamine hydrochloride and sodium acetate.

-

Reflux the mixture for 2-3 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and pour it into cold water to precipitate the oxime intermediate.

-

Collect the oxime by filtration, wash with water, and dry.

-

In a separate flask, prepare a solution of thionyl chloride in DMF at 0 °C.

-

Add the dried oxime to this solution and stir at room temperature for 1-2 hours.

-

Pour the reaction mixture onto crushed ice and neutralize with a sodium bicarbonate solution.

-

The precipitated solid, this compound, is collected by filtration, washed with water, and dried.

-

Purify the final product by column chromatography or recrystallization.

-

Physicochemical and Spectroscopic Characterization (Predicted)

Based on available data for structurally similar compounds, the following properties for this compound can be predicted.

Physicochemical Properties

| Property | Predicted Value | Source/Basis for Prediction |

| Molecular Formula | C₁₁H₆Cl₂N₂ | |

| Molecular Weight | 237.08 g/mol | [11] |

| Appearance | Off-white to yellow solid | General observation for similar quinoline derivatives |

| Melting Point | 150-200 °C | Extrapolated from similar chlorinated quinolines |

| Solubility | Soluble in organic solvents like DMSO, DMF, Chloroform; Insoluble in water | General solubility of quinoline derivatives |

| XLogP3 | ~3.9 | Based on the value for 2,7-Dichloro-6-methylquinoline-3-carbonitrile |

Spectroscopic Data (Predicted)

The spectroscopic characterization is crucial for confirming the structure of the synthesized compound.[12][13]

-

¹H NMR (in CDCl₃, predicted chemical shifts δ, ppm):

-

Aromatic Protons: Signals are expected in the range of 7.5-8.5 ppm. The introduction of the chloro and methyl groups will influence the chemical shifts of the protons on the quinoline ring.[14]

-

H-4: A singlet around 8.2-8.4 ppm.

-

H-5: A doublet around 7.8-8.0 ppm.

-

H-6: A doublet around 7.6-7.8 ppm.

-

-

Methyl Protons: A singlet for the -CH₃ group at the 8-position is expected around 2.5-2.7 ppm.

-

-

¹³C NMR (in CDCl₃, predicted chemical shifts δ, ppm):

-

Aromatic Carbons: Resonances are expected between 110-150 ppm. The carbons attached to the chlorine atoms (C-2 and C-7) will be significantly deshielded. The carbon of the nitrile group (C≡N) will appear around 115-120 ppm. The carbon at position 3 will be in the range of 105-115 ppm.

-

Methyl Carbon: The carbon of the -CH₃ group will resonate at approximately 15-20 ppm.

-

-

IR (KBr, cm⁻¹):

-

C≡N stretch: A sharp absorption band around 2220-2240 cm⁻¹.

-

C=N and C=C stretching (quinoline ring): Multiple bands in the region of 1600-1450 cm⁻¹.

-

C-Cl stretch: Absorptions in the fingerprint region, typically below 800 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) should be observed at m/z corresponding to the molecular weight (237.08). The isotopic pattern for two chlorine atoms (M, M+2, M+4) will be a key diagnostic feature.

-

Caption: Workflow for the structural elucidation of the target compound.

Reactivity and Potential for Further Functionalization

The presence of multiple functional groups in this compound makes it a versatile platform for further chemical modifications.[3]

-

Nucleophilic Aromatic Substitution (SNAr) at the 2- and 7-positions: The chlorine atoms, particularly the one at the C-2 position, are susceptible to nucleophilic displacement by various nucleophiles such as amines, alkoxides, and thiols. This allows for the introduction of a wide range of substituents, enabling the generation of a library of derivatives for structure-activity relationship (SAR) studies.[15][16]

-

Reactions of the Nitrile Group: The carbonitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. It can also participate in cycloaddition reactions to form various heterocyclic rings.

-

C-H Activation: Modern synthetic methods involving C-H activation could potentially be used to functionalize the quinoline ring at other positions, offering further avenues for diversification.[17]

Potential Applications in Drug Discovery and Materials Science

Given the broad biological activities of quinoline derivatives, this compound and its derivatives are promising candidates for investigation in several therapeutic areas.

-

Anticancer Activity: Many substituted quinolines have demonstrated potent anticancer properties. The specific substitution pattern of the target molecule could lead to novel interactions with cancer-related targets.

-

Antibacterial and Antifungal Activity: The quinoline scaffold is a known pharmacophore in antimicrobial agents.[18] Derivatives of this compound could be screened for their efficacy against various bacterial and fungal strains.

-

Antimalarial Activity: Chloroquine and other 4-aminoquinolines are well-known antimalarial drugs. The 7-chloro substituent is often crucial for this activity.[15][16]

-

Materials Science: Quinoline derivatives have found applications in organic light-emitting diodes (OLEDs) and as fluorescent sensors due to their photophysical properties. The extended π-system of the quinoline ring in this compound suggests potential for such applications.

Conclusion

This compound represents a promising, yet underexplored, chemical entity. This technical guide has outlined a feasible synthetic strategy, predicted its key physicochemical and spectroscopic characteristics, and discussed its potential for further functionalization and application. The insights provided herein are intended to empower researchers to synthesize and explore the chemical and biological space around this intriguing molecule, potentially leading to the discovery of novel therapeutic agents or advanced materials. As with any research endeavor involving novel compounds, all experimental work should be conducted with appropriate safety precautions and a thorough understanding of the potential hazards.

References

-

Egan, T. J., et al. (2000). Structure-function relationships in aminoquinolines: effect of amino and chloro groups on quinoline-hematin complex formation, inhibition of beta-hematin formation, and antiplasmodial activity. Journal of Medicinal Chemistry, 43(2), 283-291. [Link]

-

Fun, H. K., et al. (2011). 2-Chloro-8-methylquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2625. [Link]

-

Tekale, A. S., Shaikh, S. A. L., & Tirpude, H. A. (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. International Journal of Chemical Studies, 4(6), 95-98. [Link]

-

El-Dean, A. M. K., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017). Mini-Reviews in Organic Chemistry, 15(4), 274-290. [Link]

-

Kolińska, J., et al. (2022). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 27(19), 6543. [Link]

-

Kumar, A., et al. (2019). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 29(11), 1361-1366. [Link]

-

Sharma, P. C., et al. (2022). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 38(4), 745-764. [Link]

-

Mogilaiah, K., et al. (2004). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 43B(7), 1535-1538. [Link]

-

El-Dean, A. M. K., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(14), 7481-7501. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

-

Kolińska, J., et al. (2023). New Tools in Heavy Metal Detection: Synthesis, Spectroscopic, and Quantum Chemical Characterization of Selected Water-Soluble Styryl Derivatives of Quinoline and 1,10-Phenanthroline. Molecules, 28(6), 2659. [Link]

-

Abdelbaset, M. S., et al. (2022). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry, 10, 989396. [Link]

-

Egan, T. J. (2008). Structure−Function Relationships in Aminoquinolines: Effect of Amino and Chloro Groups on Quinoline−Hematin Complex Formation, Inhibition of β-Hematin Formation, and Antiplasmodial Activity. Journal of Medicinal Chemistry, 51(19), 5765-5773. [Link]

-

Tekale, A. S., Shaikh, S. A. L., & Tirpude, H. A. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 9(6), 1-4. [Link]

-

Nehra, B., et al. (2023). Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. RSC Medicinal Chemistry, 14(7), 1238-1260. [Link]

-

Smith, R. M., & Smith, K. (2001). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education, 78(10), 1406. [Link]

-

Al-Tel, T. H. (2010). Chloroquinoline-3-carbonitriles: Synthesis and Reactions. Letters in Organic Chemistry, 7(2), 148-159. [Link]

-

National Toxicology Program. (2002). Nomination Background: 8-Methylquinoline (CASRN: 611-32-5). [Link]

-

Chan, S. H., et al. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ACS Medicinal Chemistry Letters, 3(12), 1045-1049. [Link]

-

ResearchGate. (2014). Vilsemier-Haack reaction for preparation of 2-chloro-3-formyl quinoline?. Retrieved from [Link]

-

Wang, Y., et al. (2023). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Journal of the American Chemical Society, 145(4), 2413-2420. [Link]

-

Gireadă, M. A., et al. (2022). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. Molecules, 27(19), 6524. [Link]

-

Da-Cheng, L., et al. (2018). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 23(11), 2806. [Link]

-

ResearchGate. (n.d.). Structures of drug molecules containing quinoline scaffold. Retrieved from [Link]

-

Al-Omar, M. A. (2012). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. Current Organic Chemistry, 16(11), 1385-1403. [Link]

- Google Patents. (n.d.). US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine.

-

de Oliveira, R. B., et al. (2021). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2021(4), M1284. [Link]

-

Tekale, A. S., Shaikh, S. A. L., & Tirpude, H. A. (2016). Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. International Journal of Chemical Studies, 4(6), 95-98. [Link]

Sources

- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemijournal.com [chemijournal.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemijournal.com [chemijournal.com]

- 9. researchgate.net [researchgate.net]

- 10. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]

- 11. 948291-65-4|this compound|BLD Pharm [bldpharm.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Structure-function relationships in aminoquinolines: effect of amino and chloro groups on quinoline-hematin complex formation, inhibition of beta-hematin formation, and antiplasmodial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Physical and chemical properties of 2,7-Dichloro-8-methylquinoline-3-carbonitrile

An In-Depth Technical Guide to 2,7-Dichloro-8-methylquinoline-3-carbonitrile: Physicochemical Properties and Drug Development Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. This guide provides a comprehensive technical overview of a specific derivative, this compound. While detailed experimental data for this particular molecule is not extensively available in public literature, this document synthesizes known information, leverages data from structurally related compounds, and provides expert insights into its potential physical and chemical properties. Furthermore, we explore its putative applications in drug development, grounded in the well-established biological activities of the broader quinoline class. This guide is intended to serve as a foundational resource for researchers investigating novel quinoline-based compounds in oncology, infectious diseases, and beyond.

Introduction: The Significance of the Quinoline Moiety

Quinoline and its derivatives are a class of heterocyclic aromatic compounds that have garnered significant attention in the pharmaceutical industry due to their wide array of biological activities. From the historical antimalarial drug quinine to modern targeted cancer therapies, the quinoline nucleus has proven to be a privileged scaffold in drug design. The versatility of the quinoline ring system allows for functionalization at various positions, leading to a vast chemical space with diverse pharmacological profiles. These derivatives have been reported to exhibit antimicrobial, anticancer, antimalarial, anti-inflammatory, and cardiovascular effects.[1]

The subject of this guide, this compound, is a distinct molecule within this class, featuring a specific substitution pattern that is anticipated to modulate its physicochemical and biological properties. The presence of two chlorine atoms can significantly impact the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. The methyl group at the 8-position can influence the planarity and electronic distribution of the ring system, while the carbonitrile group at the 3-position is a versatile functional handle for further synthetic modifications and can participate in key binding interactions.

This guide will systematically explore the known and predicted properties of this compound, offering a scientific rationale for its potential as a lead molecule in drug discovery programs.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its development as a drug candidate. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities.

Core Structural and Chemical Identifiers

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 948291-65-4 | [2] |

| Molecular Formula | C₁₁H₆Cl₂N₂ | N/A |

| Molecular Weight | 237.08 g/mol | N/A |

| Canonical SMILES | CC1=C(C=CC2=CC(=C(N=C12)Cl)C#N)Cl | [3] |

| InChI Key | JTQXUNOKCQNFDL-UHFFFAOYSA-N | [3] |

Predicted Physicochemical Data

While experimental data for this compound is scarce, computational models provide valuable estimations of its key properties.

| Property | Predicted Value | Source |

| XLogP3-AA (Lipophilicity) | 3.9 | |

| Topological Polar Surface Area | 36.7 Ų | |

| Hydrogen Bond Donors | 0 | |

| Hydrogen Bond Acceptors | 2 | |

| Rotatable Bonds | 0 | |

| Melting Point | Estimated: 120-150 °C | Inferred from related compounds[4] |

| Boiling Point | > 350 °C (Predicted) | [4] |

| Solubility | Poorly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF, Dichloromethane) | Inferred from high XLogP3-AA and general quinoline properties |

Expert Insight: The high predicted XLogP value suggests that this compound is highly lipophilic, which may lead to poor aqueous solubility but good membrane permeability. The lack of hydrogen bond donors and a low count of acceptors indicate that its interactions with polar solvents will be limited. The estimated melting point is based on structurally similar compounds and suggests that it is a solid at room temperature.

Synthesis and Reactivity

Retrosynthetic Analysis and Proposed Synthetic Workflow

A plausible synthetic route to this compound can be envisioned through established quinoline synthesis methodologies. A common approach involves the cyclization of an appropriately substituted aniline with a β-keto nitrile or a related three-carbon component.

Caption: Proposed synthetic workflow for this compound.

Representative Synthetic Protocol

The following is a generalized, representative protocol for the synthesis of a substituted quinoline-3-carbonitrile, which could be adapted for the target compound.

Step 1: Synthesis of the Enaminonitrile Intermediate

-

To a solution of 2,5-dichloro-3-methylaniline (1 eq.) in a suitable solvent such as toluene or ethanol, add malononitrile (1.1 eq.).

-

A catalytic amount of a weak acid (e.g., acetic acid) or a Lewis acid can be added to facilitate the condensation.

-

The reaction mixture is heated to reflux for 4-8 hours, with continuous removal of water using a Dean-Stark apparatus.

-

Upon completion, the solvent is removed under reduced pressure, and the crude enaminonitrile intermediate is purified by recrystallization or column chromatography.

Step 2: Cyclization to the Quinolinone Intermediate

-

The purified enaminonitrile is added to a high-boiling point solvent such as Dowtherm A or diphenyl ether.

-

The mixture is heated to a high temperature (typically 200-250 °C) for 2-6 hours to effect thermal cyclization.

-

The reaction is monitored by TLC for the disappearance of the starting material.

-

After cooling, the precipitated solid is filtered, washed with a non-polar solvent (e.g., hexane), to afford the 4-amino-2-hydroxyquinoline intermediate.

Step 3: Chlorination to the Final Product

-

The intermediate from Step 2 is treated with an excess of a chlorinating agent, such as phosphorus oxychloride (POCl₃).

-

A catalytic amount of a tertiary amine (e.g., triethylamine) or DMF can be added to accelerate the reaction.

-

The reaction mixture is heated to reflux for 2-4 hours.

-

After cooling, the excess POCl₃ is carefully quenched by pouring the reaction mixture onto crushed ice.

-

The aqueous solution is neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the crude product.

-

The solid is filtered, washed with water, and purified by recrystallization or column chromatography to yield this compound.

Chemical Reactivity

The chemical reactivity of this compound is dictated by its functional groups:

-

Chloro Substituents: The chlorine atoms on the quinoline ring are susceptible to nucleophilic substitution, particularly the one at the 2-position, which is activated by the ring nitrogen. This allows for the introduction of various nucleophiles, such as amines, alcohols, and thiols, to generate a library of derivatives.

-

Carbonitrile Group: The nitrile functionality can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. It can also participate in cycloaddition reactions.

-

Quinoline Ring: The quinoline ring system can undergo electrophilic aromatic substitution, although the presence of two deactivating chloro groups will make this challenging.

Potential Applications in Drug Development

The structural features of this compound suggest its potential as a scaffold for the development of novel therapeutic agents.

Anticancer Activity

Many quinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of protein kinases, topoisomerases, and tubulin polymerization. The dichloro substitution pattern is a common feature in several kinase inhibitors.

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Expert Insight: It is hypothesized that this compound could act as a kinase inhibitor. The quinoline core can mimic the adenine region of ATP, while the substituents can provide specificity for the target kinase. Further screening and lead optimization would be required to validate this hypothesis.

Antimicrobial and Antimalarial Activity

The quinoline scaffold is present in several antimicrobial and antimalarial drugs. The mechanism of action often involves the chelation of metal ions essential for microbial growth or the inhibition of key enzymes in the pathogen's life cycle. Compounds with similar structures have shown promising activity against various strains of bacteria, fungi, and parasites.[5]

Experimental Characterization

A comprehensive characterization of this compound would involve a suite of analytical techniques.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would be used to determine the number and connectivity of protons. The aromatic protons would appear in the downfield region (typically 7-9 ppm), while the methyl protons would be a singlet in the upfield region (around 2.5-3.0 ppm).

-

¹³C NMR would identify the number of unique carbon atoms. The carbon of the nitrile group would have a characteristic chemical shift in the 115-125 ppm range.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular formula by providing the exact mass of the compound. The isotopic pattern of the two chlorine atoms would be a key diagnostic feature.

-

Infrared (IR) Spectroscopy: The IR spectrum would show a characteristic sharp peak for the nitrile (C≡N) stretch around 2220-2260 cm⁻¹.

Purity and Identity Confirmation

-

High-Performance Liquid Chromatography (HPLC): HPLC would be used to assess the purity of the synthesized compound.

-

Elemental Analysis: Combustion analysis would determine the percentage composition of carbon, hydrogen, nitrogen, and chlorine, providing further confirmation of the compound's identity.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

Toxicity: Quinoline and its derivatives can be toxic if swallowed, inhaled, or absorbed through the skin. They may also cause skin and eye irritation.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, molecule within the medicinally significant quinoline class. Its specific substitution pattern suggests a high potential for biological activity, particularly in the realms of oncology and infectious diseases. This technical guide has provided a comprehensive overview of its predicted physicochemical properties, a plausible synthetic strategy, and a rationale for its potential applications in drug development.

Future research should focus on the following areas:

-

Synthesis and Characterization: The development and publication of a robust synthetic protocol and full experimental characterization are crucial next steps.

-

Biological Screening: The compound should be screened against a panel of cancer cell lines and microbial strains to identify its primary biological activities.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs will be essential to optimize the potency and selectivity of this scaffold.

This guide serves as a call to the research community to further investigate this and related quinoline derivatives, which hold the potential to become the next generation of life-saving therapeutics.

References

- Khan, I., et al. (2023). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. Journal of Biomolecular Structure and Dynamics, 41(19), 9647-9669.

-

PubChem. (n.d.). 2,7-Dichloro-6-methyl-quinoline-3-carbonitrile. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C11H6Cl2N2). Retrieved from [Link]

- Verma, A., et al. (2012). Biological activities of quinoline derivatives. International Journal of Pharmaceutical Sciences and Drug Research, 4(3), 169-178.

Sources

- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 948291-65-4|this compound|BLD Pharm [bldpharm.com]

- 3. PubChemLite - this compound (C11H6Cl2N2) [pubchemlite.lcsb.uni.lu]

- 4. 2-CHLORO-8-METHYL-3-QUINOLINE CARBOXALDEHYDE | 73568-26-0 [chemicalbook.com]

- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2,7-Dichloro-8-methylquinoline-3-carbonitrile: Molecular Structure, Properties, and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,7-dichloro-8-methylquinoline-3-carbonitrile, a halogenated quinoline derivative of interest in medicinal chemistry and materials science. The guide details its molecular structure, physicochemical properties, and explores plausible synthetic routes based on established chemical transformations. While specific biological data for this compound remains limited in publicly accessible literature, this document contextualizes its potential applications by examining the broader activities of the quinoline scaffold. This guide serves as a foundational resource for researchers investigating this and related compounds, offering insights into its synthesis, characterization, and potential areas of application.

Molecular Structure and Physicochemical Properties

This compound possesses a rigid, planar quinoline core substituted with two chlorine atoms, a methyl group, and a nitrile functional group. The strategic placement of these substituents significantly influences the molecule's electronic properties, lipophilicity, and potential for intermolecular interactions, making it an intriguing candidate for further investigation.

Molecular Structure

The molecular structure of this compound is characterized by the following key features:

-

Quinoline Core: A bicyclic aromatic system composed of a benzene ring fused to a pyridine ring.

-

Dichlorination: Chlorine atoms at positions 2 and 7. The electron-withdrawing nature of chlorine at the 2-position can influence the reactivity of the pyridine ring, while the chlorine at the 7-position modulates the electronic properties of the benzene ring.

-

Methyl Group: A methyl group at position 8, which can introduce steric effects and influence the molecule's conformation and binding interactions.

-

Carbonitrile Group: A nitrile (-C≡N) group at position 3. This group is a strong electron-withdrawing group and can participate in various chemical transformations.

Caption: 2D structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. These values are critical for predicting its behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₁H₆Cl₂N₂ | PubChem[1] |

| Molecular Weight | 237.08 g/mol | PubChem[1] |

| CAS Number | 948291-65-4 | - |

| Appearance | Solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Poorly soluble in water (predicted) | - |

Synthesis and Characterization

Proposed Synthetic Pathway

The synthesis can be envisioned in two main stages:

-

Vilsmeier-Haack Reaction: Formation of the 2-chloroquinoline-3-carbaldehyde core.

-

Cyanation: Conversion of the aldehyde to the nitrile.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2,7-Dichloro-8-methylquinoline-3-carbaldehyde

This step utilizes the Vilsmeier-Haack reaction, a versatile method for the formylation of electron-rich aromatic compounds.

-

Rationale: The reaction of an N-substituted acetanilide with the Vilsmeier reagent (formed from phosphorus oxychloride and dimethylformamide) leads to the formation of the quinoline ring system with a 2-chloro and 3-formyl substitution pattern. The starting material, N-(2-methyl-4-chlorophenyl)acetamide, provides the necessary precursors for the desired substitution pattern on the final product.

-

Procedure:

-

In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, cool dimethylformamide (DMF) to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 5 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.

-

Add N-(2-methyl-4-chlorophenyl)acetamide to the reaction mixture in portions.

-

Heat the reaction mixture to 80-90 °C and maintain for several hours (monitoring by TLC is recommended).

-

After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice with stirring.

-

Neutralize the acidic solution with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms.

-

Filter the precipitate, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain pure 2,7-dichloro-8-methylquinoline-3-carbaldehyde.

-

Step 2: Synthesis of this compound

This step involves the conversion of the aldehyde functional group to a nitrile. Several methods are available for this transformation. One common method involves the formation of an oxime followed by dehydration.

-

Rationale: The aldehyde reacts with hydroxylamine hydrochloride to form an aldoxime. Subsequent heating of the aldoxime, often with a dehydrating agent, eliminates a molecule of water to yield the nitrile.

-

Procedure:

-

Dissolve 2,7-dichloro-8-methylquinoline-3-carbaldehyde in a suitable solvent (e.g., ethanol or acetic acid).

-

Add hydroxylamine hydrochloride and a base (e.g., sodium acetate or pyridine) to the solution.

-

Heat the mixture under reflux for a few hours (monitor by TLC).

-

After the formation of the oxime is complete, the reaction mixture can be worked up to isolate the intermediate oxime, or in some cases, the dehydration can be carried out in situ.

-

For dehydration, a reagent such as acetic anhydride, thionyl chloride, or simply heating at a higher temperature can be employed.

-

Upon completion of the reaction, cool the mixture and pour it into water to precipitate the product.

-

Filter the solid, wash with water, and dry.

-

Purify the crude this compound by recrystallization or column chromatography.

-

Characterization

Due to the lack of specific experimental data in the literature, the following characterization techniques would be essential to confirm the structure and purity of the synthesized this compound:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure by identifying the number and connectivity of protons and carbons.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the nitrile (-C≡N) stretch.

-

Melting Point Analysis: To assess the purity of the compound.

Potential Applications and Biological Activity

While no specific biological activities have been reported for this compound, the quinoline scaffold is a well-established pharmacophore found in numerous therapeutic agents.

Context within Quinoline Chemistry

Quinoline derivatives exhibit a broad spectrum of biological activities, including:

-

Anticancer: Many quinoline-based compounds have shown potent anticancer activity through various mechanisms, such as inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.

-

Antibacterial and Antifungal: The quinoline ring system is a core component of several antibacterial and antifungal drugs.

-

Antiviral: Certain quinoline derivatives have demonstrated efficacy against a range of viruses.

-

Antimalarial: The quinoline scaffold is famously present in quinine and its synthetic analogs, which have been cornerstones of antimalarial therapy.

The presence of two chlorine atoms and a nitrile group on the this compound backbone suggests that it could be a valuable intermediate for the synthesis of novel bioactive molecules. The nitrile group, in particular, can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further functionalization and the generation of a library of derivatives for biological screening.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. Although specific toxicity data is unavailable, related halogenated aromatic compounds can be irritants and may be harmful if ingested, inhaled, or absorbed through the skin.

General safety recommendations include:

-

Handling in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoiding inhalation of dust or vapors.

-

Preventing contact with skin and eyes.

-

In case of accidental exposure, seek immediate medical attention.

Conclusion

This compound represents a synthetically accessible and potentially valuable scaffold for the development of new chemical entities in drug discovery and materials science. This technical guide has provided a detailed overview of its molecular structure and properties, along with a plausible and detailed synthetic strategy. While further experimental work is required to fully characterize this compound and explore its biological activities, the information presented here serves as a solid foundation for future research endeavors. The versatility of the quinoline core, combined with the unique substitution pattern of this molecule, warrants its consideration in the design of novel functional molecules.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 69139, 8-Chloroquinoline. [Link]. Accessed Jan 17, 2026.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 24276149, (2,7-Dichloro-8-methylquinolin-3-yl)methanol. [Link]. Accessed Jan 17, 2026.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11138816, 2,7-Dichloroquinoline-3-carboxaldehyde. [Link]. Accessed Jan 17, 2026.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 177786008, 2,4-Dichloro-7-methyl-quinoline-3-carbonitrile. [Link]. Accessed Jan 17, 2026.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11910, 8-Methylquinoline. [Link]. Accessed Jan 17, 2026.

Sources

Solubility of 2,7-Dichloro-8-methylquinoline-3-carbonitrile in organic solvents

An In-Depth Technical Guide to the Solubility of 2,7-Dichloro-8-methylquinoline-3-carbonitrile in Organic Solvents

Authored by a Senior Application Scientist

Foreword: The Crucial Role of Solubility in Modern Drug Discovery

Introduction to this compound

Quinolines and their derivatives have long been a cornerstone of medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[5] this compound is a member of this important class of compounds. Its structure, featuring a quinoline core substituted with chloro, methyl, and cyano groups, suggests a complex interplay of electronic and steric factors that will influence its physicochemical properties, including solubility.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C11H6Cl2N2 | [6][7] |

| Molecular Weight | 237.08 g/mol | [6] |

| CAS Number | 948291-65-4 | [6] |

| Predicted XlogP | 3.9 | [7] |

The predicted XlogP value of 3.9 suggests that the compound is lipophilic and likely to have low aqueous solubility.[7] A comprehensive understanding of its solubility in a range of organic solvents is therefore essential for its potential development.

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like".[8] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[8][9] The process of dissolution involves the breaking of intermolecular forces in the solute and the solvent, and the formation of new forces between the solute and solvent molecules.

Several factors influence the solubility of an organic compound:

-

Polarity of Solute and Solvent: The presence of polar functional groups (e.g., -CN) and non-polar groups (e.g., -CH3, -Cl, and the aromatic rings) in this compound will dictate its interaction with solvents of varying polarities.

-

Temperature: The solubility of most solid compounds in organic solvents increases with temperature.[9] This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to break the crystal lattice of the solute.

-

Molecular Structure: The size and shape of a molecule, as well as the presence of hydrogen bonding donors and acceptors, play a significant role in its solubility.[3]

Experimental Determination of Solubility

The following section outlines a detailed protocol for determining the solubility of this compound using the reliable shake-flask method. This method is considered a gold standard for solubility measurement.[1]

Materials and Equipment

-

This compound (analytical standard)

-

A range of organic solvents of varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Scintillation vials with screw caps

-

Analytical balance

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Experimental Workflow

Caption: Experimental workflow for solubility determination.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to several vials. The excess is crucial to ensure that a saturated solution is formed.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator at a constant temperature (e.g., 25 °C).

-

Shake the vials for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached. It is advisable to perform a time-course experiment to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Centrifuge the vials to further separate the undissolved solid from the supernatant.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

-

Analysis (using UV-Vis Spectroscopy as an example):

-

Preparation of Calibration Curve:

-

Prepare a stock solution of this compound of known concentration in the solvent of interest.

-

Prepare a series of standard solutions by serial dilution of the stock solution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to create a calibration curve.

-

-

Sample Analysis:

-

Dilute the filtered supernatant with the same solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample.

-

Use the calibration curve to determine the concentration of the diluted sample.

-

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Data Presentation and Interpretation

The obtained solubility data should be presented in a clear and organized manner to facilitate comparison between different solvents and conditions.

Table 1: Solubility of this compound in Various Organic Solvents at 25 °C (Example Template)

| Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |

| Hexane | 0.1 | ||

| Toluene | 2.4 | ||

| Dichloromethane | 3.1 | ||

| Ethyl Acetate | 4.4 | ||

| Acetone | 5.1 | ||

| Ethanol | 5.2 | ||

| Methanol | 6.6 |

Interpretation of Results: The solubility profile will provide valuable insights into the types of intermolecular interactions that this compound can form. This information is crucial for:

-

Pre-formulation studies: Selecting appropriate solvents for formulation development.

-

Synthetic chemistry: Choosing suitable solvents for reactions and purification.

-

In vitro assays: Ensuring the compound remains in solution during biological testing.

Should the compound exhibit poor solubility in a desired solvent system, various enhancement techniques can be explored, such as the use of co-solvents, surfactants, or formulation strategies like solid dispersions.[3]

Conclusion

While the specific solubility of this compound in organic solvents is not yet documented in the public domain, this guide provides the necessary theoretical background and a robust experimental protocol to determine this critical physicochemical parameter. The generation of such data is an indispensable step in the early-stage development of any new chemical entity.[4][10] By following the principles and methods outlined herein, researchers can build a comprehensive solubility profile to inform and accelerate the journey of this promising quinoline derivative towards its potential therapeutic application.

References

-

The Importance of Solubility for New Drug Molecules. (2020-05-11). Available from: [Link]

-

Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. (2024-09-09). ALWSCI. Available from: [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. Available from: [Link]

-

Drug Solubility: Importance and Enhancement Techniques. (2012-07-05). PMC - NIH. Available from: [Link]

-

How To Determine Solubility Of Organic Compounds?. (2025-02-11). Chemistry For Everyone - YouTube. Available from: [Link]

-

Drug solubility: why testing early matters in HTS. (2023-04-06). BMG LABTECH. Available from: [Link]

-

How to determine the solubility of a substance in an organic solvent ?. (2024-05-28). ResearchGate. Available from: [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. Available from: [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available from: [Link]

-

This compound (C11H6Cl2N2). PubChemLite. Available from: [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2021-09-29). MDPI. Available from: [Link]

-

Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018-03-01). Royal Society of Chemistry. Available from: [Link]

Sources

- 1. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ucd.ie [ucd.ie]

- 4. bmglabtech.com [bmglabtech.com]

- 5. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. labsolu.ca [labsolu.ca]

- 7. PubChemLite - this compound (C11H6Cl2N2) [pubchemlite.lcsb.uni.lu]

- 8. chem.ws [chem.ws]

- 9. m.youtube.com [m.youtube.com]

- 10. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

Spectroscopic Characterization of 2,7-Dichloro-8-methylquinoline-3-carbonitrile: A Predictive and Interpretive Guide

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 2,7-Dichloro-8-methylquinoline-3-carbonitrile. In the absence of extensive published experimental data for this specific molecule[1], this document serves as a robust predictive framework for researchers, scientists, and drug development professionals. The interpretations herein are grounded in fundamental spectroscopic principles and comparative analysis with structurally related quinoline derivatives, ensuring a high degree of scientific validity for those who may synthesize or encounter this compound.

Molecular Structure and Overview

This compound possesses a quinoline core, a heterocyclic aromatic system, which is a prevalent scaffold in medicinal chemistry[2]. The specific substitution pattern—two chloro groups, a methyl group, and a carbonitrile group—imparts a unique electronic and steric profile that will be reflected in its spectroscopic signatures.

Chemical Structure:

Caption: Chemical structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Experimental Protocol (Predicted)

A standard ¹H NMR spectrum would be acquired on a 400 MHz or higher field spectrometer. A sample concentration of 5-10 mg in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), would be appropriate. Tetramethylsilane (TMS) would be used as an internal standard (0 ppm). The experiment would be run at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio.

Predicted ¹H NMR Data

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.5 - 8.7 | Singlet | 1H | H4 | The proton at position 4 is adjacent to the electron-withdrawing cyano group and the heterocyclic nitrogen, leading to a significant downfield shift. |

| ~ 7.8 - 8.0 | Doublet | 1H | H5 | The proton at position 5 will be deshielded by the aromatic system and will show coupling to H6. |

| ~ 7.5 - 7.7 | Doublet | 1H | H6 | The proton at position 6 will be influenced by the adjacent chloro group at position 7 and will couple with H5. |

| ~ 2.5 - 2.7 | Singlet | 3H | -CH₃ | The methyl protons at position 8 are attached to the aromatic ring and will appear as a singlet in the upfield region. |

Interpretation of the Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum is relatively simple due to the high degree of substitution on the quinoline ring. The aromatic region is expected to show three distinct signals. The most downfield signal will be the singlet corresponding to the H4 proton, which is strongly deshielded by the adjacent nitrile and the ring nitrogen. The H5 and H6 protons will appear as doublets due to ortho-coupling. The methyl group at position 8 will give rise to a characteristic singlet in the upfield region. The exact chemical shifts may vary slightly depending on the solvent used[3].

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each unique carbon atom produces a distinct peak.

Experimental Protocol (Predicted)

The ¹³C NMR spectrum would be acquired on the same spectrometer as the ¹H NMR, using the same sample. A standard proton-decoupled pulse sequence would be used. A larger number of scans would be required compared to ¹H NMR to obtain a good signal-to-noise ratio.

Predicted ¹³C NMR Data

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 155 - 160 | C2 | Carbon attached to chlorine and nitrogen, expected to be significantly downfield. |

| ~ 115 - 120 | C3 | Carbon attached to the cyano group. |

| ~ 145 - 150 | C4 | Aromatic carbon adjacent to the cyano group and the ring fusion. |

| ~ 125 - 130 | C4a | Quaternary carbon at the ring junction. |

| ~ 128 - 132 | C5 | Aromatic CH carbon. |

| ~ 130 - 135 | C6 | Aromatic CH carbon. |

| ~ 135 - 140 | C7 | Carbon attached to a chlorine atom, expected to be downfield. |

| ~ 130 - 135 | C8 | Carbon attached to the methyl group. |

| ~ 148 - 152 | C8a | Quaternary carbon at the ring junction adjacent to nitrogen. |

| ~ 118 - 122 | -CN | Carbon of the nitrile group. |

| ~ 15 - 20 | -CH₃ | Methyl carbon, appearing in the upfield aliphatic region. |

Interpretation of the Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum will show 11 distinct signals, corresponding to the 11 unique carbon atoms in the molecule. The carbons attached to electronegative atoms (C2 and C7 attached to chlorine, and all carbons in the pyridine ring) will be shifted downfield[4][5]. The quaternary carbons (C4a, C8a) may show weaker signals. The nitrile carbon will appear in the characteristic region around 118-122 ppm, and the methyl carbon will be the most upfield signal. The interpretation of carbon chemical shifts in quinoline systems is well-established and follows predictable trends based on substituent effects[6][7].

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol (Predicted)

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample would be mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum could be recorded using an Attenuated Total Reflectance (ATR) accessory. The spectrum would be recorded over the range of 4000-400 cm⁻¹.

Predicted IR Data

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 3100 - 3000 | C-H stretching | Aromatic C-H |

| ~ 2950 - 2850 | C-H stretching | Methyl C-H |

| ~ 2230 - 2210 | C≡N stretching | Nitrile |

| ~ 1600 - 1450 | C=C and C=N stretching | Aromatic ring |

| ~ 1100 - 1000 | C-Cl stretching | Aryl-Chloride |

| ~ 850 - 750 | C-H bending (out-of-plane) | Aromatic C-H |

Interpretation of the Predicted IR Spectrum

The IR spectrum will be characterized by several key absorption bands. A strong, sharp peak around 2220 cm⁻¹ is indicative of the nitrile (C≡N) group[8]. The aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be just below 3000 cm⁻¹. The region between 1600 and 1450 cm⁻¹ will contain multiple bands corresponding to the C=C and C=N stretching vibrations of the quinoline ring system. The C-Cl stretching vibrations are expected in the fingerprint region, typically around 1090 cm⁻¹ for similar structures[8].

Caption: A generalized workflow for spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Experimental Protocol (Predicted)

A high-resolution mass spectrum would be obtained using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. The sample would be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ion source.

Predicted Mass Spectrometry Data

| m/z (predicted) | Ion | Rationale |

| ~ 236/238/240 | [M+H]⁺ | The molecular ion peak cluster will show a characteristic isotopic pattern for two chlorine atoms (approximately 9:6:1 ratio). The exact mass will confirm the molecular formula C₁₁H₆Cl₂N₂. |

| ~ 201/203 | [M-Cl]⁺ | Loss of a chlorine atom is a common fragmentation pathway for chlorinated compounds. |

Interpretation of the Predicted Mass Spectrum

The most crucial feature of the mass spectrum will be the molecular ion peak. Due to the presence of two chlorine atoms, the molecular ion will appear as a cluster of peaks ([M]⁺, [M+2]⁺, [M+4]⁺) with a characteristic intensity ratio, confirming the presence of two chlorine atoms. High-resolution mass spectrometry would allow for the determination of the exact mass, which can be used to confirm the elemental composition of the molecule. Fragmentation patterns would likely involve the loss of chlorine and potentially the methyl group or the nitrile group. PubChem provides predicted m/z values for various adducts which can serve as a useful reference[1].

Conclusion

This guide provides a detailed, predictive analysis of the key spectroscopic data for this compound. While experimental validation is always the gold standard, this in-depth interpretation, based on established spectroscopic principles and data from analogous compounds, offers a valuable and scientifically sound resource for researchers. The predicted ¹H NMR, ¹³C NMR, IR, and MS data present a clear and consistent picture of the molecule's structure, providing a strong foundation for its identification and further study.

References

-

Vibrational spectroscopic study of some quinoline derivatives - ResearchGate. Available at: [Link]

-

Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv - Journal of Applied Bioanalysis. Available at: [Link]

-

Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives - MDPI. Available at: [Link]

-

Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations - ProQuest. Available at: [Link]

-

New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies - MDPI. Available at: [Link]

-

This compound (C11H6Cl2N2) - PubChemLite. Available at: [Link]

-

2,7-Dichloro-4,8-dimethyl-quinoline-3-carbonitrile | C12H8Cl2N2 - PubChem. Available at: [Link]

-

1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031581) - Human Metabolome Database. Available at: [Link]

-

On the role of ”mental leaps” in small-molecule structure elucidation by NMR spectroscopy - Arkivoc. Available at: [Link]

-

13C NMR Chemical Shift - Oregon State University. Available at: [Link]

-

2,4,7-Trichloro-8-methyl-quinoline-3-carbonitrile | C11H5Cl3N2 | CID 85624312 - PubChem. Available at: [Link]

-

Synthesis of 5,7-dichloro-3-methylquinoline-8-carboxylic acid (compound no.5). Available at: [Link]

-

2,7-Dichloro-6-methyl-quinoline-3-carbonitrile | C11H6Cl2N2 | CID 24265876 - PubChem. Available at: [Link]

- US2520043A - Process for preparing 4, 7-dichloro-8-methylquinoline - Google Patents.

-

Synthesis of Novel 2- and 8-Substituted 4-Amino-7- chloroquolines and their N-Alkylated Coupling Products. Available at: [Link]

-

8-Methylquinoline | C10H9N | CID 11910 - PubChem. Available at: [Link]

-

Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents - Baxendale Group - Durham University. Available at: [Link]

-

13 C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines - PubMed. Available at: [Link]

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value - TSI Journals. Available at: [Link]

- US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine - Google Patents.

-

2,4-Dichloro-7-methyl-quinoline-3-carbonitrile | C11H6Cl2N2 | CID 177786008 - PubChem. Available at: [Link]

-

4,7-dichloro-8-methylquinoline (C10H7Cl2N) - PubChemLite. Available at: [Link]

-

Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde | European Journal of Chemistry. Available at: [Link]

-

The C-13 NMR spectrum of 1-chloro-2-methylpropane - Doc Brown's Chemistry. Available at: [Link]

-

2-chloro-8-methylquinoline-3-carbonitrile (C11H7ClN2) - PubChemLite. Available at: [Link]

Sources

- 1. PubChemLite - this compound (C11H6Cl2N2) [pubchemlite.lcsb.uni.lu]

- 2. Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations - ProQuest [proquest.com]

- 3. arkat-usa.org [arkat-usa.org]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. 13 C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tsijournals.com [tsijournals.com]

- 7. Quinoline(91-22-5) 13C NMR spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Shifts for 2,7-Dichloro-8-methylquinoline-3-carbonitrile

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone of molecular structure elucidation in chemical research and drug development. For novel compounds like 2,7-dichloro-8-methylquinoline-3-carbonitrile, where experimental spectral data may not be publicly available[1], accurate and reliable prediction of ¹H and ¹³C NMR chemical shifts is indispensable. This guide provides a comprehensive analysis of the predicted NMR spectra for this molecule, grounded in the principles of computational quantum mechanics and empirical database methodologies. We will explore the theoretical underpinnings of these predictive techniques, present the anticipated chemical shifts with detailed justifications, and outline standardized protocols for both in silico prediction and subsequent experimental verification. This document is intended for researchers and scientists who require a robust framework for characterizing novel heterocyclic compounds.

Introduction to NMR Prediction in Structural Chemistry

The precise arrangement of atoms within a molecule dictates its function. NMR spectroscopy provides unparalleled insight into this three-dimensional architecture by probing the magnetic environments of atomic nuclei, primarily ¹H and ¹³C. The resulting chemical shifts are exquisitely sensitive to the electronic structure surrounding an atom, offering a detailed fingerprint of the molecule.

However, in the early stages of discovery, synthesizing and isolating a pure compound for experimental analysis can be a significant bottleneck. Furthermore, even with a spectrum in hand, unambiguous assignment of complex spin systems can be challenging. It is in this context that NMR prediction emerges as a powerful tool. Modern predictive methods fall into two primary categories:

-

Computational (Quantum Mechanical) Methods: These ab initio techniques, predominantly based on Density Functional Theory (DFT), calculate the magnetic shielding of each nucleus from first principles.[2][3] They offer high accuracy, even for entirely novel molecular scaffolds, provided that appropriate theoretical levels are employed.[4]

-

Empirical and Database-Driven Methods: These approaches leverage vast databases of experimentally recorded spectra.[5][6] By using algorithms that recognize molecular fragments and their corresponding chemical shifts (e.g., HOSE-code-based methods) or by applying machine learning models trained on this data, these tools can generate predictions almost instantaneously.[7]

This guide will leverage the principles of both approaches to construct a detailed predicted NMR profile for this compound.

Methodologies for Accurate NMR Shift Prediction

Achieving high-fidelity NMR predictions requires a systematic and validated approach. The choice of methodology depends on the novelty of the structure and the required level of accuracy.

The DFT/GIAO Computational Workflow

The gold standard for predicting NMR shifts for novel compounds is the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework.[8][9] This approach computes the isotropic magnetic shielding tensors for each nucleus, which are then converted into the familiar chemical shifts (δ) by referencing them against a calculated standard, typically tetramethylsilane (TMS).

The causality behind this multi-step workflow is crucial for accuracy:

-

Geometry Optimization: The molecule's 3D structure must first be optimized to find its lowest energy conformation, as chemical shifts are sensitive to bond lengths and angles. Functionals like B3LYP with a modest basis set such as 6-31G(d) are often sufficient for this step.[4]

-

NMR Shielding Calculation: A higher level of theory is then applied to the optimized geometry for the NMR calculation itself. This involves selecting a functional specifically parameterized for NMR properties (e.g., WP04 for ¹H) and a larger basis set (e.g., 6-311++G(2d,p)) to accurately describe the electron density around the nuclei.[4]

-

Solvation Effects: NMR experiments are performed in solution, and solvent polarity can influence chemical shifts. Implicit solvent models, such as the Polarizable Continuum Model (PCM), are essential for mimicking this environment and improving predictive accuracy.[4][10]

-

Referencing and Scaling: The raw calculated shielding values (σ) are converted to chemical shifts (δ) using the equation δ = σref - σcalc. To correct for systematic errors inherent in the computational method, a linear scaling is often applied based on a benchmark set of molecules.[10]

Caption: Workflow for computational NMR prediction using the DFT/GIAO method.

Database and Machine Learning Approaches

For rapid predictions, commercial software packages provide a powerful alternative. Platforms like ACD/Labs NMR Predictor, Mnova NMRPredict, and CAS SciFinder utilize sophisticated algorithms that draw on extensive, curated databases of experimental spectra.[6][7][11]

-

Mechanism: These tools deconstruct the query molecule into smaller structural fragments (e.g., using HOSE codes). They then search the database for identical or similar fragments and use the associated experimental shift data to predict the spectrum of the query molecule. Many modern platforms enhance this with machine learning or neural network algorithms for improved accuracy, especially when an exact fragment match is not found.[2]

-

Trustworthiness: The reliability of these predictions is directly proportional to how well the query structure and its constituent parts are represented in the underlying database.[8] For common scaffolds, the accuracy can be exceptionally high. For novel or sparsely represented heterocyclic systems, the predictions should be treated with more caution, and DFT methods are often preferred.

Predicted ¹H and ¹³C NMR Spectra for this compound

The following predictions are generated based on established principles of substituent effects in aromatic and heterocyclic systems, informed by data from related quinoline structures and the expected outputs from the methodologies described above.

Molecular Structure and Atom Numbering

For clarity, the hydrogen and carbon atoms of the target molecule are numbered as shown below. This numbering scheme will be used for all spectral assignments.

Caption: Structure and numbering for this compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show four distinct signals: three in the aromatic region corresponding to the quinoline ring protons and one in the aliphatic region for the methyl group. The typical solvent for such a compound would be CDCl₃.

| Assignment | Predicted Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-4 | 8.5 - 8.7 | Singlet (s) | 1H | This proton is significantly deshielded due to the anisotropic effects of the adjacent nitrile group and the neighboring heterocyclic nitrogen atom. It appears as a sharp singlet as it has no adjacent protons for coupling. |

| H-5 | 7.9 - 8.1 | Doublet (d) | 1H | H-5 is ortho to the electron-withdrawing chlorine at C-7. It will couple with H-6, resulting in a doublet with a typical ortho coupling constant (J ≈ 8-9 Hz). |

| H-6 | 7.5 - 7.7 | Doublet (d) | 1H | H-6 is ortho to H-5 and will appear as a doublet with the same coupling constant. Its chemical shift is influenced by the para-relationship to the C-8 methyl group. |

| H-9 (CH₃) | 2.6 - 2.8 | Singlet (s) | 3H | The methyl protons are attached to the aromatic ring at C-8. They will appear as a singlet in the benzylic region. The proximity to the nitrogen atom and the C-7 chlorine may cause a slight downfield shift compared to toluene. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show 11 distinct signals, corresponding to the 11 unique carbon atoms in the molecule.

| Assignment | Predicted Shift (δ, ppm) | Signal Intensity | Rationale |

| C-2 | 150 - 153 | Weak | Quaternary carbon attached to both nitrogen and chlorine, leading to significant deshielding. |

| C-7 | 135 - 138 | Weak | Aromatic carbon directly bonded to chlorine, resulting in a downfield shift. |

| C-4a | 147 - 150 | Weak | Quaternary carbon at the ring junction, deshielded by the adjacent nitrogen. |

| C-8a | 144 - 147 | Weak | Quaternary carbon at the ring junction, influenced by the adjacent C-8 methyl group. |

| C-4 | 138 - 141 | Strong | Aromatic CH carbon, deshielded by the adjacent nitrile and nitrogen atom. |

| C-5 | 129 - 132 | Strong | Aromatic CH carbon, influenced by the adjacent C-4a and the ortho chlorine at C-7. |

| C-6 | 127 - 129 | Strong | Aromatic CH carbon. |

| C-8 | 125 - 128 | Weak | Quaternary carbon bearing the methyl group. |